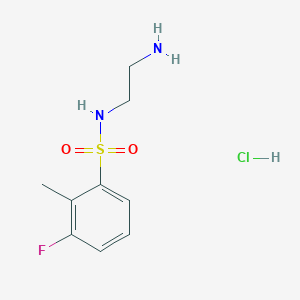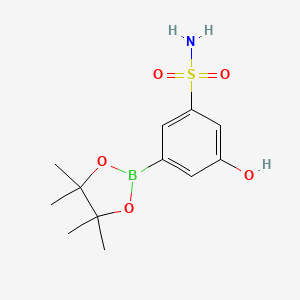
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of an aminoethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Antibiotics: Potential use as an antibiotic due to its structural similarity to other sulfonamides.
Drug Development: Investigated for its potential in developing new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)-benzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-2-methylbenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14ClFN2O2S |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-3-fluoro-2-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-7-8(10)3-2-4-9(7)15(13,14)12-6-5-11;/h2-4,12H,5-6,11H2,1H3;1H |
Clé InChI |
DSVUYTJNCOFCLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1S(=O)(=O)NCCN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)




![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)





